alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

Description

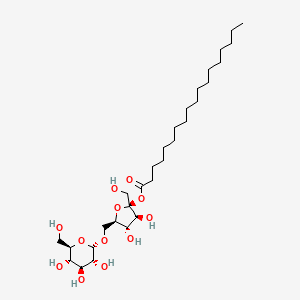

α-D-Glucopyranoside-β-D-fructofuranosyl octadecanoate (CAS: 25168-73-4), commonly termed sucrose stearate, is a nonionic surfactant derived from the esterification of sucrose with stearic acid (octadecanoic acid). Structurally, it consists of a sucrose backbone where the glucose moiety adopts an α-D-glucopyranoside configuration, and the fructose moiety is β-D-fructofuranosyl, with the stearate group esterified at one or more hydroxyl positions . This compound is characterized by an HLB (Hydrophilic-Lipophilic Balance) value of 15, making it suitable for oil-in-water emulsification in food, cosmetic, and pharmaceutical industries . Its molecular formula is C₃₀H₅₄O₁₂, with a molecular weight of 606.74 g/mol .

Properties

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBOGHRNRJTFBS-GIAQMHKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@]1([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate can be synthesized through several methods:

Esterification Method: This involves the reaction of sucrose with fatty acid esters (such as stearic acid esters) in the presence of a catalyst like potassium carbonate.

Solvent-Free Method: In this method, sucrose and fatty acid esters are heated together with a catalyst, without the use of solvents.

Microemulsion Method: This involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of a surfactant and a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through filtration, solvent extraction, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate undergoes several types of chemical reactions:

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to produce sucrose and fatty acids.

Enzymatic Hydrolysis: Enzymes like lipases can catalyze the hydrolysis of the compound, yielding sucrose and fatty acids.

Common Reagents and Conditions

Acidic or Basic Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.

Enzymatic Hydrolysis: Utilizes specific enzymes like lipases under mild conditions (room temperature to 40°C).

Major Products Formed

Sucrose: A disaccharide composed of glucose and fructose.

Fatty Acids: Such as stearic acid, depending on the specific fatty acid ester used in the synthesis.

Scientific Research Applications

Chemistry

Alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate serves as a surfactant and emulsifier in chemical formulations. Its ability to reduce surface tension enhances the stability of emulsions, making it valuable in the development of new chemical products .

Biology

In biological research, this compound acts as a permeation enhancer , increasing the permeability of biological membranes. This property is particularly useful in drug delivery systems, where it facilitates the absorption of active pharmaceutical ingredients across cell membranes .

Medicine

The compound is being investigated for its potential in drug delivery systems due to its ability to enhance the bioavailability of drugs. Studies have shown that it can improve the absorption of mannitol and other therapeutic agents when used in formulations .

Industry

In industrial applications, this compound is used as an emulsifier and stabilizer in cosmetics, food products, and pharmaceuticals. Its low toxicity profile makes it suitable for consumer products where safety is paramount .

Toxicity and Environmental Impact

Toxicological studies indicate that this compound has low acute toxicity, with a NOAEL (No Observed Adverse Effect Level) of approximately 1970 mg/kg body weight per day for males and 2440 mg/kg for females . Environmental assessments suggest that its use in products like inkjet printers poses minimal risk to aquatic ecosystems, with predicted environmental concentrations being significantly low .

Case Studies

Several studies have highlighted the effectiveness of this compound in enhancing drug delivery:

- A study demonstrated that formulations containing this compound significantly improved the permeability of mannitol across excised rat intestinal membranes compared to control formulations lacking the surfactant .

- Another investigation focused on its role in enhancing the absorption of poorly soluble drugs, indicating potential for improving therapeutic efficacy in clinical settings .

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate involves its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the mixing and stability of emulsions. In biological systems, it acts as a permeation enhancer by disrupting the lipid bilayer of cell membranes, increasing the permeability of the membrane to various substances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sucrose Esters with Varying Acyl Chain Lengths

The length of the fatty acid chain significantly influences solubility, melting point, and HLB.

- Key Findings :

Positional Isomers and Esterification Sites

The site of esterification affects molecular conformation and functionality. For example:

- 6-O-Octanoyl-α-D-glucopyranoside (CAS: N/A, Formula: C₂₀H₃₆O₁₂) esterifies the glucose moiety at the 6-position, optimizing steric stability for enzyme interactions .

- β-D-Fructofuranosyl 6-O-decanoyl-α-D-glucopyranoside (CAS: N/A, Formula: C₂₂H₄₀O₁₂) adopts a conformation where the decanoyl group stabilizes hydrophobic domains .

Mixed Esters and Multi-Substituted Derivatives

Compounds like α-D-Glucopyranoside-β-D-fructofuranosyl diacetate hexakis(2-methylpropanoate) (CAS: 27216-37-1) incorporate multiple ester groups, drastically altering solubility and thermal stability. This derivative has a lower melting point (−83 °C) due to branched acyl chains and acetate groups .

Unsaturated vs. Saturated Esters

- α-D-Glucopyranoside-β-D-fructofuranosyl (Z)-9-octadecenoate (CAS: 52683-61-1) contains a monounsaturated C18 chain, reducing melting points and enhancing flexibility compared to saturated stearate .

Research Findings and Conformational Analysis

- Molecular mechanics studies reveal that the fructofuranose ring in sucrose esters prefers a northern (4(3)T) or southern (3(4)T) conformation, affecting packing in emulsions .

- Esterification at the 6-O-position of glucose minimizes steric hindrance, favoring stable micelle formation .

- Mixed esters (e.g., diacetate derivatives) exhibit unique solubility profiles due to competing hydrophilic (acetate) and lipophilic (long-chain) groups .

Biological Activity

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate (CAS Number: 37318-31-3) is a carbohydrate compound that exhibits various biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C30H56O12

- Molecular Weight : 608.758 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 756.9 °C at 760 mmHg

- Flash Point : 233.3 °C

Biological Activity Overview

This compound is primarily known for its role as a sucrose fatty acid ester. These compounds are often used in food and cosmetic formulations due to their emulsifying properties. The biological activities of this compound can be categorized into several areas:

- Nutritional Aspects : This compound serves as a source of energy and has been studied for its potential prebiotic effects, promoting gut health by enhancing the growth of beneficial bacteria.

- Immunomodulatory Effects : Research indicates that polysaccharides derived from similar structures can modulate immune responses. For instance, certain glucans have been shown to enhance phagocytic activity in macrophages, suggesting that this compound may exhibit similar immunostimulatory properties .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various studies, which could extend to this compound.

Data Table of Biological Activities

| Activity Type | Findings | Source |

|---|---|---|

| Nutritional | Promotes beneficial gut bacteria growth | |

| Immunomodulatory | Enhances phagocytic activity in macrophages | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Study 1: Prebiotic Effects

A study investigated the prebiotic potential of various carbohydrate esters, including this compound. Results indicated an increase in beneficial gut microbiota, particularly Bifidobacteria and Lactobacilli, when administered in dietary formulations.

Case Study 2: Immunomodulatory Activity

In a controlled laboratory setting, the immunomodulatory effects of similar sucrose esters were evaluated. The study found that these compounds significantly enhanced the immune response by increasing the production of cytokines in macrophage cultures, suggesting that this compound may have comparable effects.

Q & A

Basic Research Questions

Q. What are the key structural features of alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate, and how are they validated experimentally?

- Answer : The compound consists of a sucrose backbone (α-D-glucopyranosyl linked to β-D-fructofuranosyl via a 1→2 glycosidic bond) esterified with octadecanoic acid (stearic acid). Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm glycosidic linkages and esterification sites, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification . Polarimetry can further confirm optical activity due to chiral centers in the carbohydrate moiety .

Q. What synthetic methodologies are employed to prepare this sucrose ester, and how is reaction efficiency quantified?

- Answer : Synthesis involves transesterification or direct esterification of sucrose with methyl octadecanoate or stearic acid derivatives. Catalysts like lipases or alkali metals (e.g., KCO) are used under controlled humidity to avoid hydrolysis. Reaction efficiency is quantified using HPLC with evaporative light scattering detection (ELSD) to measure monoester vs. diester ratios, while thin-layer chromatography (TLC) monitors reaction progress .

Q. How is purification achieved for this compound, particularly to isolate monoester vs. diester derivatives?

- Answer : Column chromatography (silica gel or C18 reverse-phase) is standard, with solvent gradients (e.g., chloroform/methanol/water) separating monoesters (lower hydrophobicity) from diesters. Purity is assessed via HPLC coupled with charged aerosol detection (CAD) or mass spectrometry. Recrystallization in ethanol/water mixtures may further refine monoester fractions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Answer : Stability studies use accelerated degradation protocols (e.g., 40°C/75% relative humidity) with LC-MS to track hydrolysis products. Conflicting data often arise from ester bond lability: acidic conditions hydrolyze glycosidic bonds, while alkaline conditions target ester groups. Multivariate analysis (e.g., PCA) can identify dominant degradation pathways and reconcile discrepancies in kinetic models .

Q. How does the compound interact with enzymatic systems like α-glucosidase, and what experimental designs elucidate its inhibitory/activatory effects?

- Answer : As a glycoside derivative, it may act as a substrate or inhibitor for α-glucosidase. Enzyme kinetics assays (Michaelis-Menten plots with varying substrate concentrations) quantify inhibition constants (). Fluorescent tagging of the octadecanoate chain or isotopic labeling (C-glucose) can track binding interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced analytical techniques differentiate positional isomers (e.g., C6 vs. C3 esterification on the glucose moiety)?

- Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) fragments the molecule, revealing esterification sites via characteristic ion patterns. 2D NMR (e.g., HSQC, HMBC) maps C-H correlations to distinguish C3 vs. C6 ester signals. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Q. How is the compound’s amphiphilic behavior characterized, and what models predict its self-assembly in aqueous systems?

- Answer : Critical micelle concentration (CMC) is determined using tensiometry or pyrene fluorescence. Small-angle X-ray scattering (SAXS) reveals micelle morphology. Molecular dynamics (MD) simulations model self-assembly, parameterized with octadecanoate chain flexibility and sucrose hydrophilicity. Experimental data from these methods validate computational predictions .

Methodological Notes

- Data Validation : Cross-reference NMR/HRMS with databases like PubChem or CAS Common Chemistry to ensure structural accuracy .

- Contradiction Management : Use orthogonal techniques (e.g., HPLC + NMR) to resolve analytical discrepancies, particularly in purity assessments .

- Ethical Compliance : Avoid commercial suppliers listed in unreliable sources (e.g., benchchem.com ); prioritize peer-reviewed journals and pharmacopeial standards (USP, EP) for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.